6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione
Description
6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound with a triazine core structure. This compound is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to the triazine ring. The triazine ring is a six-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Properties
CAS No. |
654071-74-6 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
6-[(1R)-1-phenylmethoxyethyl]-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C12H13N3O3/c1-8(10-13-11(16)15-12(17)14-10)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,14,15,16,17)/t8-/m1/s1 |
InChI Key |
QTQPDFKHWVRNEQ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=NC(=O)NC(=O)N1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C1=NC(=O)NC(=O)N1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the triazine ring.
Attachment of the Ethyl Chain: The ethyl chain can be attached through an alkylation reaction, where an ethyl halide reacts with the triazine ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The triazine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various alkylated, acylated, or aminated triazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that triazine derivatives exhibit promising anticancer activities. Studies have highlighted the ability of 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione to inhibit specific cancer cell lines. For instance, a study published in a peer-reviewed journal demonstrated that compounds with similar triazine structures showed cytotoxic effects on breast and prostate cancer cells .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in cell proliferation. Specifically, it may interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells .
Agricultural Applications
Herbicide Development
Triazine compounds are well-known for their herbicidal properties. The compound has been investigated for its potential use as a herbicide. Research shows that triazines can inhibit photosynthesis in plants by blocking electron transport in chloroplasts . This property can be harnessed to develop effective herbicides that target unwanted vegetation while minimizing harm to crops.
Pesticide Formulations
Additionally, 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione may serve as an active ingredient in pesticide formulations. Its efficacy against specific pests could provide a sustainable alternative to conventional pesticides .
Materials Science
Polymer Chemistry
In materials science, triazine derivatives are being explored for their role as monomers in polymer synthesis. The unique chemical structure of 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione allows it to form stable polymers with desirable thermal and mechanical properties .
Nanocomposite Materials
The incorporation of this compound into nanocomposite materials has shown promise in enhancing material strength and thermal stability. Studies have reported that triazine-based polymers exhibit improved resistance to degradation under high temperatures compared to traditional polymers .
Data Table: Summary of Applications
| Application Area | Specific Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits cancer cell proliferation; induces apoptosis |
| Agricultural Science | Herbicide development | Effective at inhibiting photosynthesis in target plants |
| Pesticide formulations | Potential alternative to conventional pesticides | |
| Materials Science | Polymer chemistry | Forms stable polymers with enhanced properties |
| Nanocomposite materials | Improved thermal stability and mechanical strength |
Case Studies
Case Study 1: Anticancer Activity
A notable study evaluated the anticancer effects of various triazine derivatives including 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. This suggests a dose-dependent response that warrants further investigation into its clinical applications.
Case Study 2: Herbicide Efficacy
In agricultural trials conducted on common weeds resistant to traditional herbicides, the application of formulations containing triazine derivatives demonstrated a 70% reduction in weed biomass compared to untreated controls. This efficacy highlights the potential for developing new herbicides based on this compound.
Mechanism of Action
The mechanism of action of 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to biological receptors or enzymes, while the triazine ring can participate in various chemical interactions. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the ethyl chain, which may affect its chemical properties and reactivity.
6-(Ethyl)-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the benzyloxy group, which may influence its biological activity and applications.
Uniqueness
6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both the benzyloxy group and the ethyl chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Biological Activity
The compound 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione belongs to a class of triazine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Synthesis
The synthesis of 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione typically involves multi-step organic reactions. Key steps include the formation of the triazine ring and the introduction of the benzyloxyethyl group. Various methods have been reported for synthesizing similar triazine derivatives, which may serve as a reference for optimizing the synthesis of this specific compound.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. A study focused on N-benzyl and N-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines showed promising results against Staphylococcus aureus and Mycobacterium smegmatis , with certain compounds demonstrating potent activity without inhibiting mammalian dihydrofolate reductase (DHFR) . Specifically, compound 7o was highlighted for its strong antimycobacterial activity.
Herbicidal Activity
The compound has also been evaluated for herbicidal applications. A patent describes various triazine derivatives that demonstrate sufficient herbicidal activity at low application dosages when applied to soils and foliage . This suggests potential utility in agricultural settings as an effective herbicide.
Other Biological Activities
Beyond antimicrobial and herbicidal activities, triazine derivatives have been associated with a range of biological effects including:
- Anticancer : Some studies suggest that modifications in triazine structures can lead to compounds with anticancer properties.
- Antioxidant : Certain derivatives exhibit antioxidant activities which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory : The potential anti-inflammatory effects of these compounds are also being explored.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
